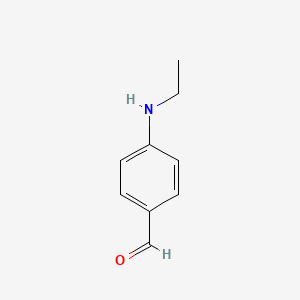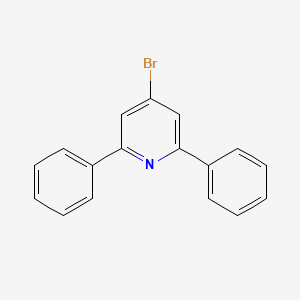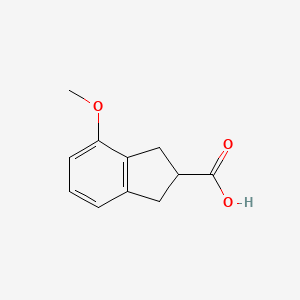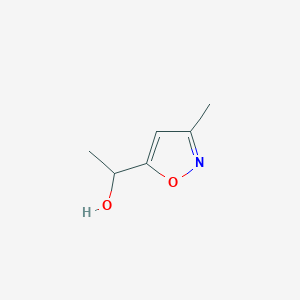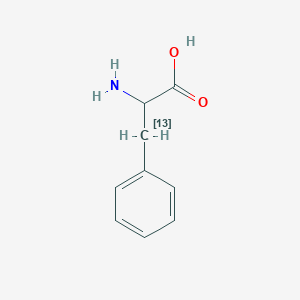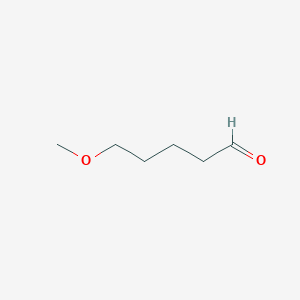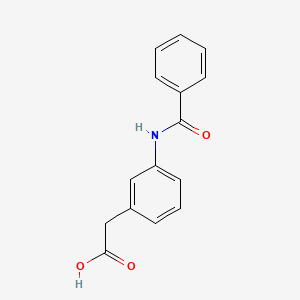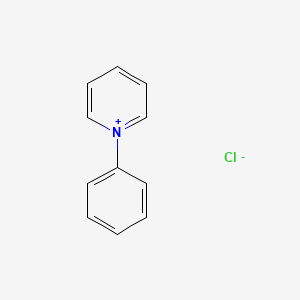
N-Phenylpyridinium chloride
Übersicht
Beschreibung
N-Phenylpyridinium chloride is a pyridinium salt characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring. Pyridinium salts are well-known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridinium chloride typically involves the reaction of pyridine with a phenyl halide, such as phenyl chloride, in the presence of a suitable base. One common method involves refluxing pyridine with 1-chloro-2,4-dinitrobenzene in ethanol, followed by derivatization with aniline to produce this compound . The reaction conditions often require careful control of temperature and solvent purification to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylpyridinium oxide.
Reduction: Reduction reactions can yield N-phenylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: N-phenylpyridinium oxide.
Reduction: N-phenylpyridine.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Phenylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as an enzyme inhibitor and in drug development.
Industry: It is utilized in the production of materials such as ionic liquids and liquid crystals
Wirkmechanismus
The mechanism of action of N-Phenylpyridinium chloride involves its interaction with biological molecules and cellular structures. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
- N-Methylpyridinium chloride
- N-Butylpyridinium chloride
- N-Phenacylpyridinium chloride
Comparison: N-Phenylpyridinium chloride is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. For instance, N-Methylpyridinium chloride lacks the aromatic phenyl ring, resulting in different reactivity and applications. Similarly, N-Butylpyridinium chloride has an aliphatic butyl group, which affects its solubility and interaction with other molecules .
Eigenschaften
IUPAC Name |
1-phenylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXRBLKXPTIMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480624 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-35-1 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




